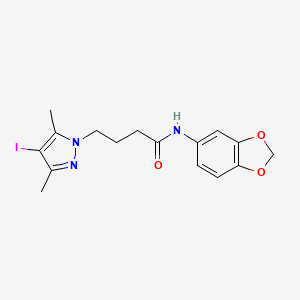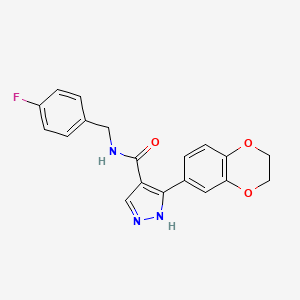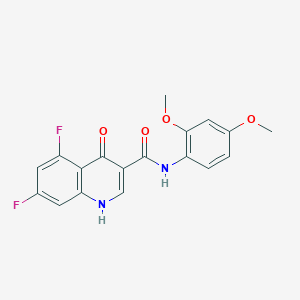![molecular formula C20H23NO2S B11047418 1-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetone](/img/structure/B11047418.png)
1-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(1-ADAMANTYL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETONE is a complex organic compound characterized by the presence of an adamantyl group, a benzoxazole ring, and a sulfanylacetone moiety
Preparation Methods
The synthesis of 1-{[5-(1-ADAMANTYL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETONE typically involves multiple steps, starting with the preparation of the adamantyl and benzoxazole precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Precursor: The adamantyl group can be introduced through the reaction of adamantane with suitable halogenating agents, followed by substitution reactions to introduce functional groups.
Synthesis of the Benzoxazole Ring: The benzoxazole ring is often synthesized via the cyclization of o-aminophenols with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the adamantyl and benzoxazole precursors with a sulfanylacetone moiety, typically using thiolating agents and appropriate catalysts to facilitate the formation of the desired product.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{[5-(1-ADAMANTYL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[5-(1-ADAMANTYL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{[5-(1-ADAMANTYL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETONE involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of molecules, which can facilitate their interaction with cellular targets. The benzoxazole ring may interact with nucleic acids or proteins, leading to potential biological effects. The sulfanylacetone moiety can undergo redox reactions, contributing to the compound’s overall reactivity and potential therapeutic effects.
Comparison with Similar Compounds
1-{[5-(1-ADAMANTYL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETONE can be compared with other similar compounds, such as:
Adamantane Derivatives: Compounds like amantadine and rimantadine, which also contain the adamantyl group, are known for their antiviral properties.
Benzoxazole Derivatives: Compounds such as benoxaprofen and flunoxaprofen, which contain the benzoxazole ring, are studied for their anti-inflammatory and analgesic effects.
Sulfanylacetone Derivatives: Compounds with similar sulfanylacetone moieties are explored for their potential redox activity and therapeutic applications.
The uniqueness of 1-{[5-(1-ADAMANTYL)-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETONE lies in the combination of these structural features, which confer distinct chemical and biological properties that are not observed in other compounds with only one or two of these moieties.
Properties
Molecular Formula |
C20H23NO2S |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-[[5-(1-adamantyl)-1,3-benzoxazol-2-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C20H23NO2S/c1-12(22)11-24-19-21-17-7-16(2-3-18(17)23-19)20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15H,4-6,8-11H2,1H3 |
InChI Key |
PDJKIFKVDZAVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=C(O1)C=CC(=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11047336.png)

![4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide](/img/structure/B11047341.png)
![4-(3,4-Dichlorophenyl)-N~2~-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11047345.png)
![3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11047349.png)
![2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B11047351.png)

![ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate](/img/structure/B11047367.png)

![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11047371.png)
![1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11047387.png)
![di-tert-butyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11047395.png)
![4-cyclohexyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11047404.png)
![N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide](/img/structure/B11047406.png)
